molecular formula C7H2ClN3 B2757552 4-Chloropyridine-2,6-dicarbonitrile CAS No. 55306-66-6

4-Chloropyridine-2,6-dicarbonitrile

Cat. No.: B2757552
CAS No.: 55306-66-6
M. Wt: 163.56
InChI Key: OQBWVPUACGCUCO-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbonitrile is an organic compound with the molecular formula C7H2ClN3. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and two cyano groups at the 2- and 6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-chloropyridine with cyanogen bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloropyridine-2,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and cyano groups can influence its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine-2,6-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.

    2,6-Dichloropyridine: Lacks the cyano groups but has two chlorine atoms.

    4-Chloropyridine-3-carbonitrile: Similar but with the cyano group at the 3-position.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-chloropyridine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBWVPUACGCUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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